6-(Ethyl(2-hydroxypropyl)amino)pyridazin-3(2H)-one
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Description
6-(Ethyl(2-hydroxypropyl)amino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethyl(2-hydroxypropyl)amino)pyridazin-3(2H)-one typically involves the reaction of ethylamine with 2-hydroxypropylamine, followed by cyclization with a suitable pyridazine precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Properties
CAS No. |
79157-63-4 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[ethyl(2-hydroxypropyl)amino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H15N3O2/c1-3-12(6-7(2)13)8-4-5-9(14)11-10-8/h4-5,7,13H,3,6H2,1-2H3,(H,11,14) |
InChI Key |
KCDZBAXMUJUMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)O)C1=NNC(=O)C=C1 |
Origin of Product |
United States |
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